
(2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid, commonly known as dibromoacetic acid, is a chemical compound that has been widely studied for its potential applications in the field of environmental and health sciences. This compound is a member of the haloacetic acid family, which is a group of disinfection byproducts that can be found in drinking water treated with chlorine. In
作用機序
The mechanism of action of dibromoacetic acid is not fully understood, but it is believed to be similar to other haloacetic acids. These compounds are known to disrupt cellular metabolism by inhibiting enzymes involved in energy production and other metabolic pathways. They can also cause DNA damage and oxidative stress, which can lead to cell death and tissue damage.
Biochemical and Physiological Effects:
Dibromoacetic acid has been shown to have a range of biochemical and physiological effects in animal and cell studies. These include alterations in liver function, kidney function, and blood chemistry. It has also been shown to cause oxidative stress, DNA damage, and inflammation in various tissues. The toxic effects of dibromoacetic acid are dependent on the dose and duration of exposure.
実験室実験の利点と制限
Dibromoacetic acid can be used as a standard reference material for analytical chemistry and environmental monitoring. It is also a useful biomarker for exposure to haloacetic acids in drinking water. However, its toxic effects on human health limit its use in lab experiments. Careful handling and disposal of dibromoacetic acid are necessary to avoid exposure and contamination.
将来の方向性
Future research on dibromoacetic acid should focus on its potential as a biomarker for exposure to disinfection byproducts in drinking water. This compound can also be used as a standard reference material for analytical chemistry and environmental monitoring. Further studies are needed to fully understand the mechanism of action and toxic effects of dibromoacetic acid. New methods for synthesis and purification of dibromoacetic acid should also be explored to improve its yield and purity.
合成法
Dibromoacetic acid can be synthesized by reacting bromoacetic acid with bromine in the presence of a catalyst. This reaction produces dibromoacetic acid and hydrogen bromide as byproducts. The purity and yield of the product can be improved by using different solvents and reaction conditions.
科学的研究の応用
Dibromoacetic acid has been extensively studied for its potential as a biomarker for exposure to disinfection byproducts in drinking water. It has been shown to be a sensitive and specific indicator of exposure to haloacetic acids, which are known to have toxic effects on human health. Dibromoacetic acid can also be used as a standard reference material for analytical chemistry and environmental monitoring.
特性
IUPAC Name |
(E)-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJYPFIYKZTBIQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


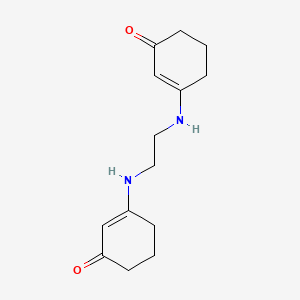
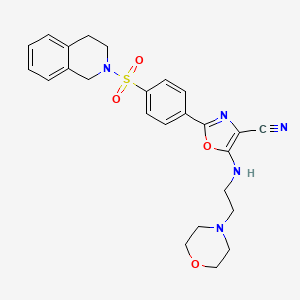
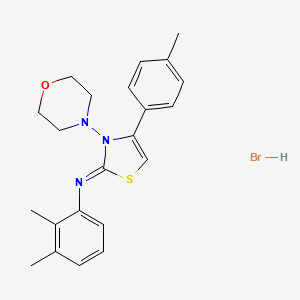
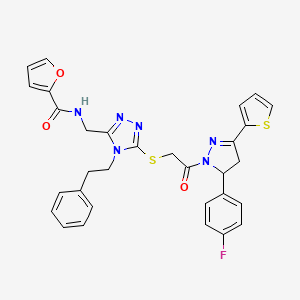
![4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2836441.png)
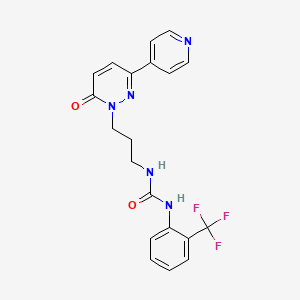
![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide](/img/structure/B2836445.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2836451.png)
![Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2836452.png)

![3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2836454.png)
